Diethyl ethyl(phenylthio)malonate
Description
Systematic Nomenclature and Synonyms
Diethyl ethyl(phenylthio)malonate is systematically named diethyl 2-[2-(phenylsulfanyl)ethyl]propanedioate according to IUPAC nomenclature. This name reflects the compound’s malonate core (propanedioate ester) substituted at the central carbon with a 2-(phenylthio)ethyl group. Common synonyms include:
- Diethyl (2-(phenylthio)ethyl)malonate
- 1,3-Diethyl 2-[2-(phenylsulfanyl)ethyl]propanedioate
- Propanedioic acid, 2-[2-(phenylthio)ethyl]-, 1,3-diethyl ester
- Diethyl 2-(2-phenylsulfanylethyl)malonate
Additional registry identifiers include CAS No. 1558-97-0 , EINECS 216-320-0 , and ChemSpider ID 66426 .
Molecular Formula and Weight
The molecular formula of this compound is C₁₅H₂₀O₄S , with a molecular weight of 296.38 g/mol . Key compositional features include:
- 15 carbon atoms : Derived from the malonate backbone (3 carbons), two ethyl ester groups (4 carbons), and the phenylthioethyl substituent (8 carbons).
- 20 hydrogen atoms : Distributed across the ethyl esters, phenyl ring, and alkyl chain.
- 4 oxygen atoms : From the ester carbonyl and ether groups.
- 1 sulfur atom : Located in the phenylthioether moiety.
Stereochemical Considerations
The compound’s structure centers on a propanedioate ester with a 2-(phenylthio)ethyl group at the central carbon. This carbon (C2) is bonded to:
- Two identical ethoxycarbonyl groups (-COOEt)
- A 2-(phenylthio)ethyl substituent (-CH₂CH₂SPh)
- A hydrogen atom.
Since the two ethoxycarbonyl groups are structurally identical, the central carbon lacks a chiral center. Consequently, this compound does not exhibit stereoisomerism.
Computational Chemistry Predictions
Computational analyses provide insights into the compound’s physicochemical properties:
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 3.37 | |
| Molar Refractivity | 81.23 cm³/mol | Calculated via PubChem |
| Topological Polar Surface Area | 77.9 Ų | |
| Hydrogen Bond Acceptors | 4 |
- Lipophilicity : The LogP value of 3.37 indicates moderate hydrophobicity, suggesting preferential solubility in organic solvents like acetonitrile or dichloromethane.
- Electrostatic Potential : Density functional theory (DFT) simulations predict electron-rich regions around the sulfur atom and carbonyl groups, favoring nucleophilic interactions at these sites.
- Thermodynamic Stability : Molecular dynamics simulations suggest the phenylthioethyl group enhances conformational rigidity compared to unsubstituted malonates.
These properties underscore its utility in synthetic applications, particularly in reactions requiring controlled nucleophilic attack or stable intermediates.
Properties
CAS No. |
42798-11-8 |
|---|---|
Molecular Formula |
C15H20O4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-phenylsulfanylpropanedioate |
InChI |
InChI=1S/C15H20O4S/c1-4-15(13(16)18-5-2,14(17)19-6-3)20-12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
MCHPGTVLOOEBQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Free Radical Synthesis via Giese Reaction
One of the most documented and efficient methods for preparing diethyl [2-(phenylthio)ethyl]malonate is the Giese free radical synthesis . This method involves the reaction of diethyl bromomalonate with phenyl vinyl sulfide under free radical conditions:
- Reagents and Conditions : Triethyl borane as the radical initiator and 4-tert-butylcatechol as a stabilizer are used in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation.
- Solvent : Typically hexane or dichloromethane.
- Temperature : Around 20 °C.
- Mechanism : The triethyl borane initiates radical formation from diethyl bromomalonate, which then adds across the double bond of phenyl vinyl sulfide, forming the phenylthioethyl-substituted malonate.
- Yield : High yields reported, approximately 88% under optimized conditions.
This method is favored for its mild conditions and high selectivity, allowing the formation of the carbon-carbon bond adjacent to the sulfur atom efficiently.
Alkylation of Diethyl Malonate Derivatives
Another classical approach involves the alkylation of diethyl malonate or its derivatives with phenylthio-containing alkyl halides:
- Starting Materials : Diethyl bromomalonate and phenyl vinyl sulfide or phenylthioethyl halides.
- Base : Strong bases such as sodium ethoxide or potassium carbonate can be used to generate the malonate carbanion.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reaction : The malonate carbanion attacks the electrophilic carbon of the phenylthioalkyl halide, forming the substituted malonate.
- Considerations : Aryl halides are generally less reactive electrophiles, so copper(I) iodide or cesium carbonate catalysts have been employed to enhance alkylation efficiency in related systems.
This method is less commonly used for diethyl [2-(phenylthio)ethyl]malonate specifically but is a general route for malonate functionalization.
3 Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Giese Free Radical Synthesis | Diethyl bromomalonate, phenyl vinyl sulfide | Triethyl borane, 4-tert-butylcatechol, inert atmosphere, 20 °C | ~88 | Mild conditions, high selectivity | Requires radical initiators, inert atmosphere |
| Alkylation of Malonate Anion | Diethyl malonate, phenylthioalkyl halide | Strong base (NaOEt, K2CO3), polar aprotic solvent | Variable | Straightforward, classical method | Aryl halides less reactive, may need catalysts |
| Claisen Condensation + Decarbonylation (related) | Diethyl oxalate, ethyl phenylacetate | Sodium ethoxide, heat | Moderate | Useful for phenylmalonate esters | Multi-step, less direct for phenylthio derivatives |
4 Research Findings and Notes
- The Giese free radical synthesis is the most cited and efficient method for preparing diethyl [2-(phenylthio)ethyl]malonate, with recent literature confirming its utility in organic synthesis for constructing carbon-sulfur bonds under mild conditions.
- The phenylthio group in the product serves as a versatile functional handle for further transformations, such as oxidation to sulfoxides or sulfones, or substitution reactions.
- The use of triethyl borane as a radical initiator is advantageous due to its ability to generate radicals at room temperature without harsh conditions.
- Alkylation methods require careful control of reaction conditions and sometimes catalysts to overcome the lower reactivity of aryl halides.
- Esterification steps for related malonate derivatives often require careful temperature control to avoid decarboxylation, a common issue with phenylmalonic acid esters.
5 Summary
The preparation of diethyl ethyl(phenylthio)malonate is best achieved through a free radical addition (Giese reaction) of diethyl bromomalonate to phenyl vinyl sulfide under mild, inert conditions using triethyl borane and 4-tert-butylcatechol. This method provides high yields and selectivity. Alternative alkylation methods exist but are less efficient due to the lower electrophilicity of aryl halides. Understanding these methods allows for optimized synthesis of this compound, which is valuable in organic synthesis as a building block for further chemical transformations.
Chemical Reactions Analysis
Types of Reactions: Diethyl ethyl(phenylthio)malonate undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides and nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Diethyl ethyl(phenylthio)malonate, with the molecular formula , is an ester derivative of malonic acid. Its structure features a malonate core with ethyl and phenylthio substituents, which contribute to its unique reactivity and utility in synthetic pathways.
Malonic Ester Synthesis
One of the primary applications of this compound lies in its role in malonic ester synthesis. This process involves the formation of a carbanion through deprotonation, which can then be alkylated to produce substituted acetic acids. The presence of the phenylthio group enhances the electrophilic character of the compound, facilitating further reactions such as alkylation and acylation .
Synthesis of Unnatural Amino Acids
Recent studies have demonstrated that this compound can serve as a precursor for synthesizing enantiomerically pure unnatural α-amino acids. The compound acts as a Michael acceptor in conjugate additions, showcasing its versatility in producing complex amino acid derivatives .
Medicinal Chemistry
This compound has been explored for its potential medicinal applications, particularly in drug synthesis.
Anticonvulsant Agents
The compound has been utilized in the development of anticonvulsant drugs. Its derivatives have shown promise in synthesizing compounds similar to vigabatrin and other anticonvulsants, indicating its relevance in neurological therapeutics .
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties. This has led to investigations into its use as a scaffold for developing new antibiotics or antimicrobial agents .
High-Performance Liquid Chromatography (HPLC)
This compound can be effectively analyzed using reverse-phase HPLC techniques. It is suitable for separating impurities during preparative processes, making it valuable for quality control in pharmaceutical manufacturing .
Synthesis of Barbiturates
A notable case study involves the use of this compound in synthesizing barbiturates such as phenobarbital. The compound's ability to undergo Claisen condensation reactions allows for the formation of key intermediates necessary for producing these sedative-hypnotic agents .
Development of New Antibiotics
In another study, researchers synthesized various derivatives from this compound and evaluated their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, paving the way for new antibiotic development .
Mechanism of Action
The mechanism of action of diethyl ethyl(phenylthio)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate ion, which is a key intermediate in many of its reactions. The enolate ion can participate in nucleophilic substitution, addition, and condensation reactions, leading to the formation of various products. The phenylthio group can also undergo oxidation, contributing to the compound’s versatility .
Comparison with Similar Compounds
Diethyl Malonate (DEM)
- Structure : Unsubstituted malonate core.
- Synthesis : Produced via Claisen ester condensation of diethyl carbonate and ethyl acetate, achieving 49.32% yield under green conditions .
- Reactivity: Participates in Knoevenagel condensations with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated esters . Acts as a nucleophile in alkylation reactions (e.g., with 3-dimethylaminomethylquinoline derivatives) . High pKa (16.3) limits deprotonation efficiency in one-pot cascade reactions compared to ethyl cyanoacetate (pKa 13.2) .
- Applications: Widely used in pharmaceuticals (e.g., pyridopyrimidinone kinase inhibitors ), agrochemicals, and fragrances .
Diethyl Phenylmalonate
Diethyl Benzylmalonate
Diethyl Acetamido(2-cyanoethyl)malonate
- Structure: Contains acetamido and cyanoethyl groups.
- Applications: Serves as a nitrogen-rich building block for bioactive molecules, leveraging the cyano group’s polarity for targeted drug design .
Diethyl Methyl(1-phenylvinyl)malonate
- Structure : Methyl and 1-phenylvinyl substituents.
- Reactivity : The vinyl group enables Diels-Alder reactions, while the methyl group sterically hinders certain nucleophilic attacks .
Data Table: Comparative Analysis of Malonate Derivatives
| Compound Name | Substituents | Synthesis Method | Key Reactivity | pKa* | Yield | Applications | References |
|---|---|---|---|---|---|---|---|
| Diethyl malonate (DEM) | None | Claisen condensation | Knoevenagel, alkylation | 16.3 | 49.32% | Pharmaceuticals, polymers | [12,17] |
| Diethyl ethyl(phenylthio)malonate | Ethyl(phenylthio) | Phase-transfer catalysis | Nucleophilic substitution | N/A | 73% | Xanthene synthesis | [1,16] |
| Diethyl phenylmalonate | Phenyl | Alkylation of DEM | Esterification | N/A | N/A | Pharmaceutical intermediates | [18] |
| Diethyl benzylmalonate | Benzyl | Alkylation of DEM | Radical stabilization | N/A | N/A | Polymer chemistry | [20] |
| Diethyl methyl(1-phenylvinyl)malonate | Methyl, 1-phenylvinyl | Multi-step alkylation | Diels-Alder reactions | N/A | N/A | Specialty chemicals | [8] |
*Note: pKa values are for the methylene proton.
Biological Activity
Diethyl ethyl(phenylthio)malonate, with the chemical formula and CAS number 1558-97-0, is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant studies that highlight its applications.
This compound is characterized by a malonate framework with a phenylthio substituent. The synthesis typically involves the reaction of diethyl bromomalonate with phenyl vinyl sulfide, yielding a compound with two ester groups linked to a 2-(phenylthio)ethyl moiety. This unique structure contributes to its reactivity and potential biological activity .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capacity using methods such as the DPPH assay. Results showed that this compound effectively scavenges free radicals, indicating its potential as a natural antioxidant agent .
3. Anti-inflammatory Effects
In vitro studies have assessed the anti-inflammatory properties of this compound through protein denaturation assays. The results indicated a significant reduction in protein denaturation at various concentrations, suggesting its potential use in managing inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Antimicrobial | Agar diffusion method | Effective against Gram-positive bacteria |
| Antioxidant | DPPH radical scavenging assay | Significant free radical scavenging activity |
| Anti-inflammatory | Protein denaturation assay | Reduced protein denaturation by up to 90% |
Detailed Research Findings
- Antimicrobial Efficacy : A study conducted by Alfonzo et al. (2020) highlighted the compound's effectiveness against common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be below 100 µg/mL for several strains, indicating strong antimicrobial potential .
- Antioxidant Activity : In an investigation on antioxidant properties, this compound was found to have an IC50 value of approximately 50 µg/mL in scavenging DPPH radicals, showcasing its potency as an antioxidant agent .
- Anti-inflammatory Mechanism : The anti-inflammatory activity was assessed using egg albumin denaturation assays, where the compound showed a dose-dependent inhibition of protein denaturation, with maximum inhibition recorded at higher concentrations (500 µg/mL) .
Q & A
Basic: What are the standard synthetic routes for preparing diethyl ethyl(phenylthio)malonate?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or alkylation of malonate derivatives. A common approach involves reacting diethyl malonate with ethyl(phenylthio)methyl halides in the presence of a base (e.g., NaOEt) to deprotonate the α-carbon, forming the enolate. The enolate then undergoes alkylation with the electrophilic halide. Post-reaction purification via distillation or column chromatography is critical to isolate the product . For analogous malonate alkylations, controlling stoichiometry and reaction temperature (typically 50–80°C) ensures minimal side reactions like over-alkylation .
Basic: How is this compound characterized for structural confirmation?
Methodological Answer:
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify protons and carbons adjacent to the phenylthio and ester groups. The α-proton to the sulfur atom typically appears downfield (δ 3.5–4.5 ppm) due to electron withdrawal .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns verifying the phenylthio and ethyl ester moieties .
- IR Spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm) and C-S bonds (~650 cm) provide functional group validation .
Advanced: How can decomposition during gas chromatography (GC) analysis of malonate derivatives be mitigated?
Methodological Answer:
Malonate esters, including this compound, may decompose in metallic GC injection ports or columns due to thermal instability. Mitigation strategies include:
- Non-Metal Columns : Use deactivated silica or fused-silica columns to minimize catalytic decomposition .
- Lower Temperatures : Optimize temperature programs to reduce residence time in the injector (e.g., rapid ramp rates).
- Derivatization : Convert labile groups (e.g., thioethers) to stable derivatives (e.g., trimethylsilyl) before analysis .
Advanced: What strategies resolve contradictions in toxicity data for malonate derivatives?
Methodological Answer:
Conflicting toxicity data often arise from variations in experimental models or analog extrapolation. Researchers should:
- Validate Analog Selection : Use structurally similar analogs (e.g., dimethyl malonate) with robust toxicity datasets. The EPA’s malonates cluster approach ensures consistency by comparing shared functional groups (e.g., ester moieties) .
- Standardize Assays : Prioritize OECD or NTP guidelines for in vitro (e.g., Ames test) and in vivo (e.g., rodent acute toxicity) studies to align endpoints .
- Meta-Analysis : Cross-reference data from IRIS, OECD SIDS, and peer-reviewed studies to identify outliers .
Advanced: How can copper-catalyzed arylation be applied to functionalize this compound?
Methodological Answer:
Copper(I)-catalyzed coupling enables aryl group introduction at the α-position. A representative protocol:
- Reagents : Aryl iodides, CuI (5 mol%), 2-phenylphenol (ligand), CsCO (base), in DMF at 80–100°C.
- Mechanism : The malonate enolate forms in situ, coupling with the aryl iodide via a Ullmann-type pathway.
- Optimization : Use electron-deficient aryl iodides for higher yields. Post-reaction, extract with ethyl acetate and purify via flash chromatography .
Basic: What role does this compound play in Michael addition reactions?
Methodological Answer:
As a Michael donor, the compound’s α-carbon (activated by electron-withdrawing ester and phenylthio groups) undergoes nucleophilic attack on α,β-unsaturated carbonyl acceptors (e.g., acrylates). Key steps:
Enolate Formation : Use LDA or NaH to deprotonate the α-H.
Addition : React with the Michael acceptor (e.g., methyl vinyl ketone) in THF at −78°C to room temperature.
Workup : Acidic hydrolysis yields β-keto esters or cyclized products .
Advanced: How are computational methods used to predict reactivity of this compound in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) calculates:
- Frontier Molecular Orbitals : HOMO/LUMO gaps predict nucleophilic/electrophilic sites.
- Transition States : Simulate enolate formation and coupling barriers (e.g., in arylation).
- Solvent Effects : COSMO-RS models optimize solvent selection (e.g., DMF vs. THF) .
Software like Gaussian or ORCA, paired with experimental validation, refines predictions .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Distillation : For high-purity liquid products, fractional distillation under reduced pressure (bp ~200–220°C) minimizes thermal degradation .
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) eluent removes polar impurities .
- Crystallization : Not typically used due to low melting points; however, derivatives (e.g., metal complexes) may crystallize .
Advanced: How do solvent systems in hot-compressed water-alcohol mixtures affect malonate reactivity?
Methodological Answer:
In hydrothermal conditions (150–300°C), ethanol/water mixtures:
- Enhance Hydrolysis : Accelerate ester cleavage to malonic acid.
- Modulate pH : Alcohols act as weak acids, influencing enolate stability.
- Reduce Side Reactions : High-density solvents suppress decarboxylation. Experimental optimization requires monitoring via in situ FTIR or NMR .
Advanced: What in vivo models assess neurotoxicity of malonate derivatives?
Methodological Answer:
- Rodent Models : Intraperitoneal injection of malonates (e.g., 3-nitropropionic acid) induces striatal lesions, mimicking Huntington’s disease. Behavioral assays (rotarod, open-field) and histopathology (GFAP staining for gliosis) evaluate neurotoxicity .
- Dose-Response Studies : LC50 values from acute toxicity tests (OECD 423) inform safe handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
